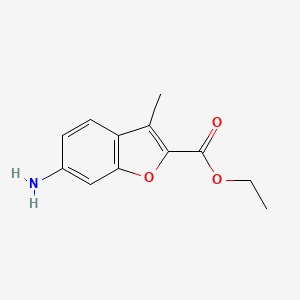

Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate

Description

Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate (C₁₂H₁₃NO₃; CAS 897614-72-1) is a benzofuran derivative characterized by an amino group at the 6-position and a methyl group at the 3-position of the benzofuran core. Its molecular weight is 219.24 g/mol, and it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The amino group enhances its reactivity, enabling further functionalization, such as amide or imine formation, while the methyl group contributes to steric and electronic modulation of the benzofuran ring.

Properties

IUPAC Name |

ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVDDWYFMNQCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, sulfonates

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:

| Compound Name | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Key Substituents | XLogP3 |

|---|---|---|---|---|---|

| Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate | C₁₂H₁₃NO₃ | 897614-72-1 | 219.24 | 6-amino, 3-methyl | N/A |

| Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | C₁₂H₁₇NO₃ | 37013-86-8 | 223.27 | Pyrrole core, 4-acetyl, 3-ethyl | N/A |

| Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate | C₂₁H₁₉BrO₄ | 308295-64-9 | 415.30 | 6-bromo, 2-methyl, 5-(aryloxy) | 5.7 |

Key Observations :

- Electronic Effects: The amino group in the target compound acts as an electron-donating group, enhancing nucleophilicity at the 6-position. In contrast, the bromo substituent in the bromo derivative (CAS 308295-64-9) is electron-withdrawing, reducing reactivity toward electrophilic substitution .

- Lipophilicity : The bromo derivative exhibits a high XLogP3 value (5.7), indicating significant lipophilicity due to its bulky aryloxy and bromo groups. This contrasts with the target compound’s moderate polarity, making it more suitable for aqueous-phase reactions .

Crystallographic and Structural Insights

Crystallographic tools like SHELXL and ORTEP have been critical in elucidating the geometries of benzofuran derivatives. For example:

- The target compound’s planar benzofuran ring and amino group orientation have been confirmed via SHELXL refinement, which is widely used for small-molecule crystallography .

- ORTEP visualizations reveal that bulky substituents (e.g., in the bromo derivative) introduce torsional strain, affecting packing efficiency in crystal lattices .

Biological Activity

Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the amino group and the ethyl ester contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with macromolecules, while the benzofuran structure allows for hydrophobic interactions with proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting essential cellular processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated across several cancer cell lines. Studies demonstrate that it exhibits significant cytotoxicity against various human cancer cells, including those from leukemia and solid tumors.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. The results indicated that the compound induced apoptosis in a concentration-dependent manner.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS | |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function | |

| SW620 (Colon Cancer) | 8.5 | Caspase activation |

Induction of Apoptosis

Research indicates that this compound may induce apoptosis through reactive oxygen species (ROS) generation. Increased levels of ROS have been linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Mechanistic Insights

Flow cytometry analyses have shown that treatment with this compound leads to externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis. Additionally, caspase assays revealed significant increases in caspase activity following treatment, confirming its pro-apoptotic effects .

Q & A

What are the common synthetic routes for Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

Basic

The compound is typically synthesized via multi-step organic reactions, including cyclization and functionalization of benzofuran precursors. For example, ultrasound-assisted one-pot reactions using phase-transfer catalysts like PEG-400 and K₂CO₃ as a base can improve yield and reduce reaction time . Key steps involve forming the benzofuran core through cyclization of substituted salicylaldehydes or hydroxyacetophenones under refluxing acetonitrile. Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., MeCN vs. DMF) are critical for minimizing side products .

Advanced

Advanced synthesis may involve cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, to build the benzofuran scaffold efficiently. Contradictions in yield or purity often arise from competing pathways (e.g., over-oxidation of amino groups). To resolve this, stoichiometric control of oxidizing agents (e.g., MnO₂) and inert atmosphere conditions (N₂/Ar) are employed. High-throughput screening of catalysts (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis can further enhance regioselectivity .

How is the crystal structure of this compound validated, and what software tools are recommended?

Basic

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 QUEST) and processing with SHELXTL or SHELXL for structure solution and refinement. ORTEP-3 is used to visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Advanced

For twinned or low-resolution data, dual-space methods in SHELXD or iterative phasing in SHELXE improve structure determination. Validation tools like PLATON check for missed symmetry, solvent-accessible voids, and hydrogen-bonding networks. Discrepancies between experimental and calculated powder XRD patterns may indicate polymorphism, requiring Rietveld refinement .

What analytical methods are used to quantify this compound in complex matrices?

Basic

Solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS is standard. Samples are spiked with deuterated internal standards (e.g., BP-3-d5) to correct for matrix effects. Mobile phases often combine methanol and 0.1% formic acid for optimal ionization in ESI+ mode .

Advanced

Method validation requires assessing linearity (R² > 0.99), recovery (85–115%), and limits of detection (LOD < 1 ng/mL). Matrix effects in wastewater or biological samples are mitigated by isotopically labeled analogs or post-column infusion studies. High-resolution MS (HRMS) with Q-TOF analyzers confirms molecular formulae via exact mass (< 5 ppm error) .

How can conflicting spectroscopic and crystallographic data be reconciled?

Advanced

Discrepancies between NMR (e.g., unexpected splitting) and XRD data (e.g., bond-length deviations) often stem from dynamic effects (e.g., rotational isomers in solution). Variable-temperature NMR or DFT calculations (using Gaussian at B3LYP/6-31G* level) can model conformational flexibility. For crystallographic outliers, Hirshfeld surface analysis identifies intermolecular interactions distorting the lattice .

What computational strategies predict the compound’s bioactivity?

Advanced

Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) assesses binding affinity. MD simulations (GROMACS) over 100 ns trajectories evaluate stability of ligand-receptor complexes. QSAR models trained on IC₅₀ data from analogues guide structural modifications to enhance potency. ADMET predictions (SwissADME) prioritize derivatives with favorable pharmacokinetics .

How is the compound stabilized during long-term storage?

Basic

Store under argon at −20°C in amber vials to prevent photodegradation. Lyophilization with cryoprotectants (trehalose) enhances stability in aqueous buffers. Regular HPLC purity checks (≥95% area) ensure integrity .

What reaction mechanisms explain the formation of byproducts during synthesis?

Advanced

Byproducts often arise from competing nucleophilic attacks (e.g., at C-2 vs. C-5 of benzofuran). Mechanistic studies using ¹⁸O isotopic labeling or in situ IR spectroscopy identify intermediates. For example, over-alkylation of the amino group can occur if reaction pH exceeds 9.0, necessitating buffered conditions (pH 7–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.